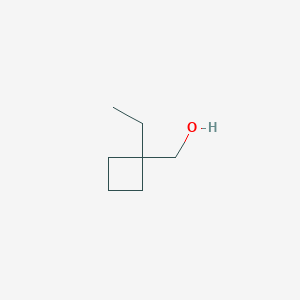

(1-Ethylcyclobutyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAVFTVSWZTMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621335 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255721-49-4 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes

The most direct and established method for the synthesis of (1-Ethylcyclobutyl)methanol involves the reductive transformation of its corresponding carboxylic acid ester.

Reductive Transformation of Carboxylic Acid Esters

This pathway hinges on the reduction of the ester functional group in ethyl 1-ethylcyclobutanecarboxylate to a primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. byjus.commasterorganicchemistry.comlumenlearning.com The synthesis of this compound is effectively carried out by treating ethyl 1-ethylcyclobutanecarboxylate with LiAlH₄ in an appropriate aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

A similar, well-documented synthesis of the analogous compound, (1-methylcyclobutyl)methanol, utilizes LiAlH₄ for the reduction of ethyl 1-methylcyclobutanecarboxylate. This reaction is typically performed under an inert atmosphere (e.g., nitrogen) with controlled temperatures, often starting at 0°C and gradually warming to room temperature over several hours. The reaction is then quenched, and the product is isolated through extraction and purification techniques.

The mechanism for the LAH reduction of an ester, such as ethyl 1-ethylcyclobutanecarboxylate, proceeds in a two-step manner. ucalgary.ca

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.

Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This second nucleophilic addition forms an alkoxide intermediate.

Workup: An acidic workup is then performed to protonate the alkoxide, yielding the final product, this compound. ucalgary.ca

To optimize the yield, the reaction is typically carried out with an excess of LiAlH₄ to ensure the complete reduction of both the starting ester and the intermediate aldehyde. byjus.com The reaction must be conducted in anhydrous conditions as LiAlH₄ reacts violently with water. byjus.com Careful and slow addition of the quenching agent during the workup is also crucial for both safety and maximizing product recovery.

Exploration of Alternative Synthetic Pathways

While the LAH reduction of the corresponding ester is the most direct route, other methods for synthesizing substituted cyclobutanes exist, although they are not as specifically tailored for this compound. These can include [2+2] cycloadditions and functionalization of pre-existing cyclobutane (B1203170) rings. nih.govorganic-chemistry.org However, for the specific structure of this compound, the precursor chemistry approach remains the most practical.

Precursor Chemistry and Intermediate Reactions

The successful synthesis of this compound is critically dependent on the efficient preparation of its immediate precursor.

Synthesis and Functionalization of Ethyl 1-Ethylcyclobutanecarboxylate

The key intermediate, ethyl 1-ethylcyclobutanecarboxylate, is synthesized through the alkylation of ethyl cyclobutanecarboxylate (B8599542). libretexts.org This process involves the formation of an enolate ion from ethyl cyclobutanecarboxylate, which then acts as a nucleophile to attack an ethyl halide.

The synthesis of the analogous ethyl 1-methylcyclobutanecarboxylate is achieved by treating ethyl cyclobutanecarboxylate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in THF at low temperatures (e.g., -78°C). This deprotonates the α-carbon, forming a lithium enolate. The subsequent addition of an alkylating agent, in this case an ethyl halide such as ethyl iodide or ethyl bromide, results in the formation of the desired C-C bond at the α-position, yielding ethyl 1-ethylcyclobutanecarboxylate. libretexts.org Strict temperature control is essential during this step to minimize side reactions.

Multi-Step Approaches from Cyclobutanecarboxylic Acid Derivatives

A practical and common multi-step synthesis of this compound begins with cyclobutanecarboxylic acid or its derivatives, such as esters. A well-established route involves the use of an organometallic Grignard reagent. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The process can be outlined in two primary stages:

Esterification: Cyclobutanecarboxylic acid is first converted to a more reactive ester, typically methyl or ethyl cyclobutanecarboxylate. This is a standard Fischer esterification reaction, usually carried out by refluxing the carboxylic acid with the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.

Grignard Reaction: The resulting ester is then treated with an excess of an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). masterorganicchemistry.com The reaction proceeds through a double addition mechanism. In the first step, the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (-OCH₃) to form a ketone (ethyl cyclobutyl ketone). chemistrysteps.comyoutube.comyoutube.com Since ketones are more reactive towards Grignard reagents than esters are, the newly formed ketone immediately reacts with a second equivalent of the ethylmagnesium bromide. chemistrysteps.comyoutube.com This second nucleophilic addition generates an alkoxide intermediate, which, upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid), is protonated to yield the final product, the tertiary alcohol this compound. youtube.com

It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction goes to completion and to avoid a mixture of products. chemistrysteps.com The use of solvents like diethyl ether or tetrahydrofuran (THF) is standard, although greener alternatives like cyclopentyl methyl ether (CPME) have also been shown to be effective for Grignard reactions. d-nb.info

Stereochemical Control in Synthesis of Related Cyclobutylmethanols and Derivatives

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring or modifications to the side chain can create chiral centers. The synthesis of specific stereoisomers (enantiomers or diastereomers) of these related analogues requires precise stereochemical control.

Principles of Enantioselective Catalysis in Cycloalkanol Synthesis

Enantioselective catalysis is a powerful strategy to produce chiral molecules with a high degree of stereopurity. wikipedia.org This approach uses a small amount of a chiral catalyst to create a chiral environment that directs a chemical reaction to preferentially form one enantiomer over the other. wikipedia.org For the synthesis of chiral cycloalkanols, including derivatives of cyclobutylmethanol, several catalytic methods are prominent.

Catalytic Asymmetric Reduction: A common method involves the enantioselective reduction of a prochiral ketone. For instance, a substituted cyclobutyl ketone can be reduced to a chiral secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method that uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. youtube.com The catalyst, often synthesized from the naturally occurring amino acid proline, activates the ketone and directs the hydride attack to one face of the carbonyl, resulting in high enantiomeric excess (ee) of the desired alcohol product. youtube.com

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric transformations. Catalysts based on metals like ruthenium, rhodium, or iridium, combined with chiral ligands (e.g., BINAP), can effectively catalyze the hydrogenation or transfer hydrogenation of ketones to produce chiral alcohols with excellent enantioselectivity. wikipedia.orguwindsor.ca

The table below summarizes key features of representative enantioselective catalytic systems.

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| CBS Catalyst (Oxazaborolidine) | Ketone Reduction | Prochiral Ketones | Uses borane; catalyst derived from chiral pool (proline); predictable stereochemistry. youtube.com |

| Ru-BINAP-Diamine | Transfer Hydrogenation | Aryl Ketones | Uses isopropanol (B130326) or formic acid as a hydrogen source; high efficiency and selectivity. wikipedia.orguwindsor.ca |

| Chiral Iridium(III) Complex | Photocatalysis | Enones/Alkenes | Uses light to drive the reaction; enables novel cycloadditions and functionalizations. |

Chiral Pool Approaches for Analogues

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach incorporates pre-existing chirality into the target molecule, avoiding the need for asymmetric catalysis or chiral resolution.

For the synthesis of chiral cyclobutane analogues, common chiral pool sources include:

Amino Acids: Unnatural cyclobutane β-amino acids can serve as versatile chiral precursors for creating complex polyfunctional molecules. uab.cat The rigid cyclobutane framework restricts conformational freedom, which is advantageous in designing bioactive compounds. Proline, a naturally occurring chiral amino acid, is a frequent starting material for synthesizing chiral catalysts like those used in the CBS reduction. youtube.com

Terpenes and Carbohydrates: The extensive pool of chiral compounds from carbohydrates and terpenes like α-pinene can be exploited to produce a variety of chiral structures. nih.gov For example, α-pinene is the precursor for reagents like Alpine Borane and DIP-Chloride, which are used for the stereoselective reduction of ketones. uwindsor.ca

Biocatalytic Applications in Cycloalkanol Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. acs.orgacs.org For cycloalkanol synthesis, enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. nih.govresearchgate.net

These enzymes catalyze the reduction of prochiral ketones to chiral alcohols with often near-perfect enantioselectivity (>99% ee) under mild, environmentally friendly conditions (aqueous media, room temperature). researchgate.netresearchgate.net Historically, whole-cell systems like Baker's yeast were used, but the modern approach favors using isolated and often genetically engineered enzymes. acs.orgacs.org These enzymes require a cofactor, typically NAD(P)H, which must be regenerated in a catalytic cycle. This is often achieved using a "substrate-coupled" approach, where a cheap sacrificial alcohol like isopropanol is added in excess to drive the reaction and regenerate the cofactor. acs.org

The use of biocatalysis has become a method of choice for many ketone reductions due to its broad substrate range, exceptional selectivity, and green credentials, making it a powerful tool for synthesizing chiral intermediates for pharmaceuticals and other fine chemicals. acs.orgnih.govrsc.org

| Biocatalyst Type | Transformation | Key Advantages | Example Application |

| Ketoreductases (KREDs) | Asymmetric ketone reduction | Extremely high enantioselectivity (>99% ee often achievable), mild reaction conditions, environmentally benign. acs.orgresearchgate.net | Synthesis of chiral (S)-4-chloro-3-hydroxybutanoic acid esters, key intermediates for HMG CoA reductase inhibitors. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Reversible ketone reduction/alcohol oxidation | High selectivity, can be used for both reduction and oxidation by controlling reaction conditions. nih.gov | Production of chiral alcohols and reductive amination of keto acids to form chiral amino acids. nih.govrsc.org |

| Ene-Reductases (EREDs) | Asymmetric reduction of C=C bonds | Can reduce α,β-unsaturated ketones to chiral saturated ketones with high stereoselectivity. researchgate.net | Enantioselective reduction of cyclobutenones to optically active cyclobutanones. researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Alcohol Functional Group Transformations

The hydroxyl (-OH) group of (1-Ethylcyclobutyl)methanol can be converted into other functional groups through several key reaction types. These transformations are fundamental in synthetic organic chemistry.

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. This is typically achieved by protonation or by converting it into a sulfonate ester.

This compound can be converted to the corresponding alkyl halides, such as (1-ethylcyclobutyl)methyl chloride or bromide. This transformation can be achieved using various reagents, including hydrogen halides (HX), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃). The choice of reagent can influence the reaction mechanism.

| Reagent | Product | Reaction Conditions |

| HBr | (1-ethylcyclobutyl)methyl bromide | Typically with heat |

| SOCl₂ | (1-ethylcyclobutyl)methyl chloride | Often with a base like pyridine (B92270) |

| PBr₃ | (1-ethylcyclobutyl)methyl bromide | Usually in an inert solvent |

Substitution Reactions at the Hydroxyl Group

Conversion to Alkyl Halides (e.g., using HX, SOCl<sub>2</sub>, PBr<sub>3</sub>)

Sₙ1 Mechanisms and Carbocation Intermediates

While primary alcohols typically favor Sₙ2 reactions, the structure of this compound presents a unique case. The reaction with hydrogen halides (HX) can proceed through an Sₙ1-like mechanism due to the potential for carbocation rearrangement. echemi.comstackexchange.com The initial protonation of the hydroxyl group forms a good leaving group (water). Departure of the water molecule would lead to a primary carbocation, which is generally unstable. youtube.comyoutube.com

However, the proximity of the strained cyclobutyl ring allows for a rapid rearrangement to a more stable tertiary carbocation via ring expansion. This process, known as a Wagner-Meerwein rearrangement, would result in the formation of a cyclopentyl cation. The halide ion then attacks this more stable carbocation. The formation of a carbocation intermediate is a key feature of the Sₙ1 mechanism. masterorganicchemistry.combyjus.comlibretexts.org The stability of the carbocation intermediate is a crucial factor in determining the reaction rate. libretexts.org The trigonal planar geometry of the carbocation intermediate allows for the nucleophile to attack from either face, which can lead to a mixture of stereoisomers if a chiral center is formed. byjus.comlibretexts.org

It is important to note that the cyclobutylmethyl cation itself is a non-classical cation, meaning the positive charge is delocalized over several atoms, which increases its stability and makes an Sₙ1-like pathway more plausible than for a typical primary alcohol. echemi.comstackexchange.com

Sₙ2 Mechanisms and Stereochemical Inversion

Reactions of this compound with reagents like thionyl chloride (SOCl₂) in the presence of pyridine or phosphorus tribromide (PBr₃) are more likely to proceed through an Sₙ2 mechanism. The Sₙ2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.comchemicalnote.comlibretexts.org This "backside attack" results in an inversion of stereochemistry at the reaction center if it is chiral. byjus.comchemistrysteps.commasterorganicchemistry.com

For this compound, the carbon bearing the hydroxyl group is not a stereocenter. Therefore, while the mechanism involves a backside attack, it does not lead to the formation of a different stereoisomer in the product. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comuci.edu

To avoid the often harsh conditions of using strong acids and to have better control over the stereochemistry, the hydroxyl group of this compound can be converted into a much better leaving group, such as a tosylate or mesylate. masterorganicchemistry.comchemistrysteps.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. youtube.comkhanacademy.org

This conversion is advantageous because it occurs without affecting the configuration of the carbon atom attached to the oxygen. masterorganicchemistry.comchemistrysteps.com The resulting sulfonate esters, such as (1-ethylcyclobutyl)methyl tosylate or mesylate, are excellent substrates for subsequent substitution reactions with a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, allowing for the introduction of various functional groups with a predictable stereochemical outcome. chemistrysteps.com

| Reagent | Product | Key Feature |

| p-Toluenesulfonyl chloride (TsCl) | (1-ethylcyclobutyl)methyl tosylate | Excellent leaving group for Sₙ2 reactions |

| Methanesulfonyl chloride (MsCl) | (1-ethylcyclobutyl)methyl mesylate | Another excellent leaving group for Sₙ2 reactions |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. chemguide.co.ukwikipedia.orglibretexts.org

The oxidation process involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom attached to the -OH group. chemguide.co.uk

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium (B92312) chlorochromate (PCC) | (1-Ethylcyclobutyl)carbaldehyde | Anhydrous conditions |

| Potassium permanganate (B83412) (KMnO₄) | (1-Ethylcyclobutyl)carboxylic acid | Strong oxidizing conditions |

| Chromic acid (H₂CrO₄) | (1-Ethylcyclobutyl)carboxylic acid | Aqueous acidic conditions |

The partial oxidation to an aldehyde requires the use of milder oxidizing agents and carefully controlled conditions to prevent further oxidation. chemguide.co.uklibretexts.org Reagents such as pyridinium chlorochromate (PCC) are commonly used for this purpose. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (prepared from sodium or potassium dichromate and sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid. chemguide.co.ukwikipedia.org This occurs because the initially formed aldehyde is further oxidized in the presence of water to form a gem-diol, which is then oxidized to the carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Esterification Reactions

Esterification is a common reaction for alcohols, and this compound can form esters through various methods, including acid-catalyzed esterification and transesterification.

In the presence of a strong acid catalyst, such as sulfuric acid, this compound will react with a carboxylic acid to form an ester and water. masterorganicchemistry.com This reaction, known as Fischer esterification, is a reversible equilibrium process. masterorganicchemistry.com To favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. youtube.com this compound can participate in transesterification reactions, either by reacting with an ester to form a new ester or by being the alcohol that displaces another from an existing ester. This reaction can be catalyzed by either an acid or a base. nih.gov

In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester. In a base-catalyzed process, a strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide that attacks the carbonyl carbon of the ester.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Acetic Acid | Acid-Catalyzed Esterification | (1-Ethylcyclobutyl)methyl acetate |

| This compound | Methyl Acetate | Transesterification | (1-Ethylcyclobutyl)methyl acetate |

Deprotonation and Alkoxide Ion Formation

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base to form a corresponding alkoxide ion, (1-ethylcyclobutyl)methoxide. Common bases used for this purpose include sodium hydride (NaH) or alkali metals like sodium. The resulting alkoxide is a potent nucleophile and can be used in various synthetic applications, such as Williamson ether synthesis.

Cyclobutyl Ring Reactivity and Stability Considerations

The cyclobutane (B1203170) ring in this compound is a key structural feature that influences its reactivity.

Influence of Ring Strain on Reactivity

Cyclobutane rings possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5 degrees. nih.gov This strain, a combination of angle strain and torsional strain, makes the C-C bonds in the ring weaker and more susceptible to cleavage under certain reaction conditions. researchgate.net While cyclobutanes are generally more stable than the highly strained cyclopropanes, they are more reactive than cyclopentanes and acyclic alkanes. researchgate.net This inherent strain can influence the reactivity of adjacent functional groups and can provide a driving force for reactions that lead to ring-opening, thereby relieving the strain. However, under many conditions, the cyclobutane ring in derivatives like this compound remains intact. researchgate.net

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane (B81311) | 0 |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are scarce. However, the reaction pathways for its key transformations can be inferred from the well-established mechanisms of primary alcohols and the principles governing the reactivity of strained ring systems.

The reactions of the primary alcohol group in this compound are expected to follow well-understood pathways.

Nucleophilic Substitution: Conversion of the alcohol to an alkyl halide with reagents like HBr or SOCl₂ would likely proceed through an S(_N)2 mechanism for a primary alcohol. openstax.orglibretexts.orgcsueastbay.edu The reaction with a hydrogen halide would involve protonation of the hydroxyl group to form a good leaving group (water), followed by backside attack by the halide ion. masterorganicchemistry.com

Dehydration: Acid-catalyzed dehydration to form an alkene would likely proceed via an E2 mechanism for a primary alcohol, involving protonation of the hydroxyl group and subsequent removal of a proton from an adjacent carbon by a weak base. libretexts.orglibretexts.org However, given the substitution pattern, rearrangement of an intermediate carbocation via an E1 pathway could also be possible under certain conditions, potentially leading to ring expansion. csueastbay.edu

Oxidation: The oxidation of this compound to the corresponding aldehyde and subsequently to a carboxylic acid would proceed through standard mechanisms depending on the oxidant used. For example, with pyridinium chlorochromate (PCC), the reaction would stop at the aldehyde. researchgate.net

For potential ring-opening reactions , the mechanism would be highly dependent on the reaction conditions. An acid-catalyzed pathway could involve the formation of a carbocation, which could then be attacked by a nucleophile, leading to a ring-opened product. The stability of potential carbocation intermediates would play a crucial role in determining the reaction pathway.

Specific kinetic data for the reactions of this compound are not extensively documented. However, general principles of alcohol reactivity kinetics can be applied. The rates of reactions involving the hydroxyl group are influenced by steric hindrance around the reaction center. The cyclobutyl group, being bulkier than a simple alkyl chain, may exert some steric hindrance, potentially slowing down the rate of reactions compared to less hindered primary alcohols. researchgate.net

Kinetic studies on the oxidation of various primary alcohols have shown that the reaction is typically first order with respect to both the alcohol and the oxidant. researchgate.net Kinetic isotope effect studies on alcohol oxidation have indicated that the cleavage of the C-H bond on the carbinol carbon is often the rate-determining step. researchgate.net For S(_N)2 reactions, the steric hindrance from the cyclobutyl group would be a significant factor in determining the reaction rate.

The table below summarizes the expected reaction types and mechanistic pathways for this compound based on general chemical principles.

| Reaction Type | Reagents | Probable Mechanism | Key Intermediates/Transition States |

| Oxidation | PCC, H₂CrO₄ | - | Chromate ester |

| Conversion to Alkyl Halide | HBr, SOCl₂ | S(_N)2 | Protonated alcohol, pentacoordinate transition state |

| Dehydration | H₂SO₄, heat | E2/E1 | Protonated alcohol, carbocation (for E1) |

| Esterification | Carboxylic acid, acid catalyst | Fischer Esterification | Tetrahedral intermediate |

| Ring-Opening | Strong acid, heat | Carbocation-mediated | Ring-opened carbocation |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of (1-Ethylcyclobutyl)methanol. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecule's structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the various protons in the molecule give rise to distinct signals. The chemical shifts are influenced by the electronic environment of the protons. The protons on the carbon bearing the hydroxyl group are deshielded due to the electron-withdrawing effect of the oxygen atom and typically appear in the 3.4 to 4.5 ppm range. openstax.org The protons of the ethyl group and the cyclobutane (B1203170) ring will have characteristic chemical shifts and splitting patterns based on their neighboring protons. nih.govdocbrown.info

The puckered nature of the cyclobutane ring can lead to different chemical environments for the axial and equatorial protons, potentially resulting in complex splitting patterns. nih.gov The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear. docbrown.info

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂- (ring) | 1.70 - 2.10 | Multiplet | 6H |

| -CH₂- (ethyl) | 1.45 | Quartet | 2H |

| -CH₃ (ethyl) | 0.90 | Triplet | 3H |

| -CH₂OH | 3.50 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Each unique carbon atom gives a distinct signal. The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a lower field, typically in the range of 60-80 ppm. The quaternary carbon of the cyclobutane ring to which the ethyl and methanol (B129727) groups are attached will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C -CH₂OH (quaternary) | ~45 |

| -C H₂- (ring) | ~30 |

| -C H₂- (ethyl) | ~28 |

| -C H₃ (ethyl) | ~8 |

| -C H₂OH | ~70 |

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary from experimental values.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethyl group and the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. openstax.orgorgchemboulder.com The broadening is a result of intermolecular hydrogen bonding. libretexts.org

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the cyclobutane ring and the ethyl group would appear in the region of 2850-3000 cm⁻¹.

C-O Stretch: A strong absorption band in the 1050-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of a primary alcohol. orgchemboulder.comquimicaorganica.org

Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to characteristic, though sometimes weak, absorption bands that can help confirm its presence. nih.gov

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Strong |

| C-O Stretch | 1050 - 1260 | Strong |

Note: Predicted data is based on typical functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, with a molecular formula of C₇H₁₄O, the expected molecular weight is approximately 114.19 g/mol .

In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺). This ion can then undergo fragmentation. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. openstax.orglibretexts.org For this compound, this could involve the loss of the ethyl group or cleavage within the ring, leading to a resonance-stabilized oxonium ion. A prominent peak at m/z 31 is characteristic of primary alcohols, resulting from the cleavage that forms a [CH₂OH]⁺ fragment. youtube.comdocbrown.info

Dehydration: The loss of a water molecule (18 mass units) from the molecular ion is another typical fragmentation route for alcohols, which would result in a peak at M-18. openstax.orgwhitman.edu

Ring Cleavage: Cyclic alcohols can undergo complex ring fragmentation, leading to a characteristic peak at m/z 57. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - H₂O]⁺ | Dehydration |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 57 | [C₄H₉]⁺ | Ring cleavage |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Note: Predicted data is based on general fragmentation patterns of alcohols.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C7H14O), HRMS can distinguish its elemental composition from other isomers or compounds with the same nominal mass.

Predicted high-resolution mass spectrometry data for various adducts of this compound are available, providing researchers with theoretical values to which experimental data can be compared. uni.lu The monoisotopic mass of this compound is 114.10446 Da. uni.lu The detection of ions such as [M+H]+, [M+Na]+, or [M+K]+ in an experimental HRMS spectrum at m/z values that closely match the predicted values for C7H15O+, C7H14NaO+, and C7H14KO+ respectively, would serve as strong evidence for the presence of the target compound.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 115.11174 |

| [M+Na]+ | 137.09368 |

| [M+K]+ | 153.06762 |

| [M+NH4]+ | 132.13828 |

| [M+H-H2O]+ | 97.101720 |

This interactive table provides predicted m/z values for common adducts of this compound, aiding in its identification via HRMS.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron ionization (EI), molecules not only ionize but also fragment in predictable ways. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for structural confirmation. While specific experimental mass spectra for this compound are not widely available in the surveyed literature, the fragmentation can be predicted based on the established behavior of alcohols. libretexts.orgwhitman.edu

The molecular ion peak ([M]+) for an alcohol is often weak or even absent. libretexts.org For this compound, the molecular ion would have an m/z of 114. Key fragmentation pathways for primary alcohols include:

α-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.orgmiamioh.edu For this compound, this would result in the loss of an ethylcyclobutyl radical to form a [CH2OH]+ fragment at m/z 31, which is often the base peak in the mass spectra of primary alcohols. docbrown.infodocbrown.info

Loss of Water: Dehydration, the elimination of a water molecule (H2O, 18 Da), is another characteristic fragmentation for alcohols, leading to a peak at [M-18]+. libretexts.orgwhitman.edu For the target compound, this would correspond to an ion at m/z 96.

Loss of an Alkyl Group: Cleavage of the ethyl group from the cyclobutane ring could lead to a fragment at m/z 85 ([M-29]+).

Ring Opening: The cyclobutane ring can undergo fragmentation, leading to a complex series of smaller fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 114 | [C7H14O]+• | Molecular Ion (M+) |

| 96 | [C7H12]+• | Loss of H2O |

| 85 | [C5H9O]+ | Loss of C2H5 (ethyl group) |

| 31 | [CH2OH]+ | α-cleavage |

This interactive table outlines the plausible fragmentation patterns for this compound based on general principles of mass spectrometry for alcohols.

Other Advanced Spectroscopic Methods

While mass spectrometry provides information on molecular weight and fragmentation, other spectroscopic techniques offer complementary data on the electronic and vibrational properties of the molecule.

Raman Spectroscopy for Vibrational Fingerprinting

Key expected Raman shifts for this compound would include:

C-H Stretching: Strong peaks in the 2800-3000 cm-1 region corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and cyclobutyl groups. physicsopenlab.org

CH2 Bending: Peaks around 1450 cm-1 due to the scissoring and bending vibrations of the methylene (B1212753) (CH2) groups.

C-O Stretching: A characteristic peak for the C-O stretching vibration of the primary alcohol group, typically observed in the 1000-1100 cm-1 region. nih.govphysicsopenlab.org

Cyclobutane Ring Vibrations: The cyclobutane ring would exhibit characteristic ring "breathing" and deformation modes at lower frequencies.

O-H Stretching: A broad and often weak band in the 3200-3600 cm-1 region corresponding to the O-H stretching vibration, which is often better characterized in infrared (IR) spectroscopy. physicsopenlab.org

The precise positions and intensities of these peaks would provide a unique vibrational signature for this compound, allowing for its differentiation from other isomers and related compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and behavior of molecules. These calculations can predict a wide range of properties with high accuracy.

The process typically begins with a broad search for possible conformations using computationally less expensive methods like molecular mechanics (MM). This is followed by geometry optimization of the most promising candidates using more accurate quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govnih.govnih.gov This optimization process refines the molecular geometry to find the lowest energy structure on the potential energy surface. For a molecule with multiple rotatable bonds, such as the C-C bond of the ethyl group and the C-C-O-H dihedral angle, several low-energy conformers can exist. The relative energies of these conformers are calculated to determine their population distribution at a given temperature using the Boltzmann distribution. scispace.com While specific conformational analysis studies on (1-ethylcyclobutyl)methanol are not prevalent in the literature, the methodology is standard for flexible molecules. nih.govcsic.es

Table 1: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation of results from a typical conformational analysis study using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A | C-C-C(ring)-C(ring) = 178° C-C-O-H = 60° (gauche) | 0.00 | 65.1 |

| Conformer B | C-C-C(ring)-C(ring) = 179° C-C-O-H = 180° (anti) | 0.55 | 23.9 |

| Conformer C | C-C-C(ring)-C(ring) = 65° C-C-O-H = 62° (gauche) | 1.20 | 11.0 |

Quantum chemistry is widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus and can be calculated with high accuracy. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. scispace.comconicet.gov.arnih.gov

The process involves first performing a geometry optimization of the molecule's most stable conformer(s). Then, the GIAO calculation is performed on these optimized structures to compute the isotropic magnetic shielding tensors for each atom (e.g., ¹H and ¹³C). scispace.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar For complex molecules, a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers is often required for accurate comparison with experimental spectra. scispace.comcsic.es This computational approach can aid in the assignment of experimental signals and confirm the proposed molecular structure. csic.esschrodinger.com

Experimental ¹H NMR data has been reported for this compound. A comparison of these experimental values with those predicted by GIAO-DFT calculations would serve as a robust validation of the computed structure.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound Data obtained from literature, measured in CDCl₃ at 300 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.36 | s (singlet) | 2H | -CH₂OH |

| 2.41 | br s (broad singlet) | 1H | -OH |

| 1.78-1.21 | m (multiplet) | 8H | Cyclobutyl ring CH₂ and Ethyl -CH₂- |

| 0.80 | t (triplet) | 3H | Ethyl -CH₃ |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). nih.govresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate.

For a reaction involving this compound, such as its synthesis via reduction of a corresponding ester or its oxidation, DFT calculations could be employed to model the entire reaction pathway. For example, in the stereoselective synthesis of other cyclobutanes, DFT studies have been used to rationalize the formation of the major product by comparing the activation energies of competing pathways. nih.govacs.org These studies calculate the Gibbs free energies (ΔG) of reactants, transition states, and products to determine the thermodynamic and kinetic feasibility of the proposed mechanism. acs.org While no specific reaction mechanism studies for this compound were found, the methodology has been successfully applied to understand the formation of other cyclobutane (B1203170) derivatives and reactions of other alcohols. bris.ac.ukresearchgate.net

Table 3: Hypothetical Energy Profile for a Reaction Step Involving a Cyclobutane Derivative This table illustrates the type of data generated from a DFT study (e.g., at the (U)M06-2X/Def2SVP level) of a reaction mechanism, based on studies of similar systems. nih.govacs.org

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant Complex | Starting materials in proximity | 0.0 |

| Transition State (TS1) | Highest energy point for bond formation/breaking | +17.7 (Rate-Determining Step) |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Product Complex | Final products in proximity | -25.0 |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a few molecules in great detail, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. MD simulations model atoms as classical particles and use a set of parameters known as a force field (e.g., OPLS-AA) to describe the potential energy of the system. acs.org

For this compound, MD simulations could provide valuable insights into its bulk liquid properties and its behavior in solution, such as in a water-alcohol mixture. mdpi.com Such simulations can be used to calculate macroscopic properties like density and viscosity, as well as microscopic details like the radial distribution function (which describes the local arrangement of molecules), hydrogen bonding networks, and diffusion coefficients. mdpi.comrsc.org Studies on other alcohols like 2-butanol (B46777) and isopropanol (B130326) have used MD to investigate their tendency to form aggregates in aqueous solutions and to understand how they affect the structure and dynamics of water. acs.orgacs.org These insights are particularly relevant for applications where intermolecular interactions are crucial, such as in fuel blends or as a solvent.

Density Functional Theory (DFT) Applications in Organic Chemistry

Density Functional Theory (DFT) is a cornerstone of modern computational organic chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. A wide variety of density functionals (e.g., B3LYP, M06-2X, ωB97XD) have been developed to approximate the exchange-correlation energy, which is the most challenging component of the calculation. nih.govnih.gov

As demonstrated in the preceding sections, DFT is the workhorse method for many computational studies in organic chemistry. Its applications for a molecule like this compound are extensive:

Geometry Optimization: Finding the lowest-energy 3D structure of different conformers. nih.govnih.gov

Property Calculation: Predicting thermodynamic properties like heats of formation, dipole moments, and polarizability. nih.gov

Spectroscopy: Calculating vibrational frequencies (for IR spectra) and NMR chemical shifts to aid in structural characterization. schrodinger.compsu.edu

Reactivity: Modeling reaction pathways, calculating activation energies, and analyzing transition state structures to understand and predict chemical reactivity. nih.govresearchgate.net

The choice of functional and basis set is crucial for obtaining reliable results, and computational studies often benchmark different methods against experimental data to ensure their accuracy for the system under investigation. nih.govpsu.edu

Machine Learning Approaches in Chemical Discovery and Property Prediction

Machine Learning (ML) is an emerging tool in chemistry that can predict molecular properties much faster than traditional quantum chemical methods. core.ac.uk These approaches use algorithms to learn from large datasets of known molecules and their properties. One common technique is the development of Quantitative Structure-Property Relationship (QSPR) models. core.ac.uk

In a QSPR study, numerical representations of a molecule's structure, known as molecular descriptors, are calculated. These can include simple counts of atoms and bonds, topological indices, or quantum-chemically derived values. An ML algorithm (e.g., random forest, neural network) is then trained to find a mathematical relationship between these descriptors and a specific property of interest (e.g., boiling point, viscosity, flash point). dokumen.pub Once trained, the model can rapidly predict the property for new, un-synthesized molecules. Such high-throughput screening was used to evaluate thousands of potential alcohol fuel candidates, including this compound. diva-portal.org

Table 4: Illustrative Data for a Machine Learning QSPR Model for C₇H₁₄O Isomers This table is a hypothetical representation of data used to train an ML model. Descriptors are calculated from molecular structure, and properties are the target values for prediction.

| Compound Name | Molecular Weight | Topological Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

|---|---|---|---|

| This compound | 114.21 | 20.23 | 165.8 |

| Cycloheptylmethanol | 114.21 | 20.23 | 188.1 |

| 2,4-Dimethyl-3-pentanol | 114.21 | 20.23 | 139.5 |

| Hept-4-en-1-ol | 114.21 | 20.23 | 162.3 |

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Substituted (1-Ethylcyclobutyl)methanol Derivatives

The synthesis of derivatives can be broadly categorized by modifications to the cyclobutane (B1203170) ring itself or by elaboration of the hydroxymethyl side chain.

Direct modification of the cyclobutyl ring of this compound is often challenging due to its high ring strain, which is approximately 26.3 kcal/mol. This inherent strain makes the ring susceptible to rearrangements and ring-opening reactions, particularly under acidic conditions or during the formation of cationic intermediates. stackexchange.com Ring expansion is a common reaction pathway designed to relieve this strain. stackexchange.com For instance, reactions that generate a carbocation on a carbon adjacent to the ring can induce a semipinacol-type rearrangement, expanding the four-membered ring into a more stable five-membered cyclopentyl system. stackexchange.com While these rearrangements can be synthetically useful for creating cyclopentane (B165970) structures, they also represent a significant challenge when the goal is to preserve the cyclobutane core while introducing new substituents onto it.

A more common strategy for creating derivatives involves the chemical modification of the primary alcohol functional group on the side chain. This approach allows for the introduction of a wide variety of functionalities while keeping the core (1-ethylcyclobutyl) moiety intact.

Common transformations include:

Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a handle for further reactions like reductive amination or amide bond formation.

Substitution: The hydroxyl group can be substituted with other functional groups. For example, it can be converted into a leaving group (e.g., a tosylate or halide) and subsequently displaced by nucleophiles to introduce amines, azides, or other heteroatoms.

Alkylation/Arylation: The alcohol can be deprotonated to form an alkoxide, which can then be used to form ethers. A documented synthetic route for a related analogue involves the reaction of cyclobutylmethanol with propargyl bromide to produce [1-(prop-2-yn-1-yl)cyclobutyl]methanol.

Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can modify the compound's physical properties or serve as prodrugs in medicinal chemistry contexts.

An example of a derivative created through side-chain elaboration is (1-((Methylamino)methyl)cyclobutyl)methanol, which introduces a secondary amine function. bldpharm.com

Stereochemical Considerations in Derivatives

When substitutions are introduced on the cyclobutane ring, new stereocenters can be created, leading to the possibility of diastereomers and enantiomers. The control of this stereochemistry is a critical aspect of modern synthetic chemistry.

The synthesis of chiral cyclobutane derivatives with high levels of stereocontrol is an active area of research, driven by the importance of these motifs in medicinal chemistry. nih.gov Chiral cyclic molecules are prevalent in pharmaceuticals and natural products. mdpi.com

Diastereoselective Synthesis: Methods have been developed for the diastereoselective synthesis of substituted cyclobutanes. For example, the sulfa-Michael addition of thiols to cyclobutene (B1205218) esters and amides, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can produce thio-substituted cyclobutanes with high diastereomeric ratios (dr >95:5). nih.govrsc.org

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral catalysts or auxiliaries. Significant progress has been made in the enantioselective synthesis of functionalized cyclobutanes:

Organocatalysis: Chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, have been successfully employed. nih.govrsc.org In the sulfa-Michael addition to a cyclobutene bearing an oxazolidinone chiral auxiliary, these catalysts can yield thio-cyclobutanes with excellent enantiomeric ratios (er up to 99.7:0.3). nih.govrsc.org Chiral Brønsted acids have also been used to catalyze the asymmetric [2+2] photocycloaddition between α,β-unsaturated carbonyl compounds and alkenes, producing chiral cyclobutane products with high yield and enantioselectivity (up to 99% ee). mdpi.com

Transition Metal Catalysis: Iridium-based catalysts paired with chiral phosphoramidite (B1245037) ligands can facilitate cascade reactions involving asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method produces enantioenriched oxa- stackexchange.comrsc.org-bicyclic heptanes with good diastereoselectivity and excellent enantioselectivity. chemistryviews.org

These advanced synthetic methods provide access to specific stereoisomers of cyclobutane derivatives, which is crucial for studying their biological activity and developing them as potential therapeutic agents.

| Catalytic System | Reaction Type | Substrates | Outcome | Reference(s) |

| Chinchona-Squaramide Catalyst | Sulfa-Michael Addition | Thiols, Cyclobutene-oxazolidinone | High yield, er up to 99.7:0.3 | nih.govrsc.org |

| Chiral Brønsted Acid | [2+2] Photocycloaddition | α,β-Unsaturated Carbonyls, Alkenes | High yield, up to 99% ee | mdpi.com |

| [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Allylic Etherification / [2+2] Cycloaddition | Cinnamyl Alcohols, Allyl Acetates | High yield, excellent ee | chemistryviews.org |

Role as Intermediates in Complex Molecule Synthesis

This compound and its derivatives serve as versatile intermediates for the synthesis of more complex molecular architectures. The strained four-membered ring provides a rigid, three-dimensional scaffold that can be desirable in drug design to enhance binding affinity and metabolic stability. nih.gov

The functional groups on the derivatives are key to their role as building blocks. For example:

The thio-substituted cyclobutanes synthesized via Michael addition can be further elaborated. The thioether can be oxidized to a sulfone, and the ester group can be converted into an alcohol or a carboxylic acid, demonstrating synthetic versatility. nih.gov

β-aminocyclobutane esters have been used in organocatalyzed (4+2) dearomative annulations with indoles to construct complex tricyclic and tetracyclic indoline (B122111) frameworks, which are core structures in alkaloids like those from the Akuamma family. researchgate.net

The use of methanol (B129727) as both a solvent and a C1 source in copper-catalyzed reactions of aminoalcohols can lead to the formation of complex polyheterocyclic systems, a strategy potentially applicable to cyclobutane-containing aminoalcohols. researchgate.net

Structure-Reactivity Relationships in Analogues (e.g., (1-Methylcyclobutyl)methanol, (2-Ethyl-1-methylcyclobutyl)methanol)

The reactivity of cyclobutane-containing alcohols is heavily influenced by the substitution pattern on the ring.

(1-Methylcyclobutyl)methanol: This well-studied analogue provides insight into the reactivity of the 1-substituted cyclobutylmethanol system. chemspider.comnih.gov During solvolysis reactions, which involve the formation of a carbocation intermediate, 1-methylcyclobutyl compounds tend to form classical carbocations. The rate of these reactions is often slower than might be expected, a phenomenon attributed to "I-strain," which is the increase in ring strain that occurs as the geometry of a ring carbon changes from sp³ to sp² during ionization. The hydroxyl group on (1-Methylcyclobutyl)methanol can be oxidized or substituted, serving as a versatile synthetic handle.

(2-Ethyl-1-methylcyclobutyl)methanol: For this analogue, direct research data is limited. uni.lunih.gov However, based on established principles, the presence of an ethyl group at the 2-position would introduce additional steric and electronic factors. The steric bulk of the ethyl group could hinder the approach of reagents to the ring or the adjacent hydroxymethyl group, potentially altering reaction rates and stereochemical outcomes compared to (1-Methylcyclobutyl)methanol. The position of substituents on the cyclobutane ring significantly influences the stability of intermediates and transition states, thereby dictating the preferred reaction pathways, whether they be substitution, elimination, or rearrangement.

Advanced Analytical Methodologies for Purity and Identity

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For a compound like (1-Ethylcyclobutyl)methanol, both gas and liquid chromatography platforms are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. chemijournal.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. longdom.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be weak due to the stability of the tertiary carbocation formed upon ionization. Key fragmentation patterns would arise from the loss of the ethyl group, the hydroxyl group, and ring-opening fragmentations of the cyclobutyl moiety. These fragments provide definitive structural information. For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations.

Table 1: Hypothetical GC-MS Data for this compound Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | 8.5 minutes |

| Key Mass Fragments (m/z) | [M]+, [M-15]+, [M-18]+, [M-29]+, [M-43]+ |

This table presents a hypothetical set of parameters for the GC-MS analysis of this compound, illustrating typical experimental conditions.

For compounds that may be thermally labile or require derivatization for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a potent alternative. longdom.org This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov In LC-MS/MS, the sample is first separated by a liquid chromatograph. The eluent is then introduced into the mass spectrometer, where the analyte is ionized and the parent ion is selected and fragmented to produce daughter ions, a process known as tandem mass spectrometry (MS/MS). researchgate.net This two-stage mass analysis significantly enhances specificity and is particularly useful for analyzing complex mixtures. mdpi.com

The analysis of this compound by LC-MS/MS would typically involve reversed-phase chromatography. The use of a tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantitative technique. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) |

| Collision Energy | Optimized for specific fragmentation |

This table outlines a hypothetical set of parameters for the LC-MS/MS analysis of this compound, highlighting the key aspects of the method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and purity assessment of a wide range of compounds. slideshare.net When coupled with a suitable detector, such as an ultraviolet (UV) detector or a refractive index (RI) detector, HPLC can effectively determine the purity of this compound. Since the compound lacks a strong chromophore, UV detection might be less sensitive, making RI detection a more suitable option, or derivatization could be employed to introduce a UV-active moiety.

Purity assessment by HPLC involves separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.

Hyphenated Techniques in Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, have revolutionized chemical analysis by providing a wealth of information from a single experiment. longdom.org The coupling of a separation technique with a spectroscopic detection method, such as GC-MS and LC-MS, offers unparalleled sensitivity and specificity. chromatographytoday.com

Beyond GC-MS and LC-MS/MS, other hyphenated techniques could theoretically be applied to the comprehensive characterization of this compound. For instance, LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could provide detailed structural information of the separated compound and any impurities without the need for fragmentation. chemijournal.com This would be particularly useful for elucidating the structure of unknown byproducts.

Quantitative and Qualitative Analytical Approaches in Chemical Research

Both quantitative and qualitative analytical approaches are essential in the study of this compound.

Qualitative Analysis aims to identify the compound and elucidate its structure. In this context, techniques like GC-MS and LC-MS/MS are paramount. The retention time in chromatography provides an initial indication of the compound's identity, while the mass spectrum delivers a detailed structural fingerprint. pharmaguideline.com Traditional qualitative tests for alcohols, such as the Lucas test or the Ceric Ammonium (B1175870) Nitrate test, can also be used to confirm the presence of the hydroxyl functional group. dynamicscience.com.auugm.ac.id

Quantitative Analysis focuses on determining the amount or concentration of this compound in a sample. This is crucial for purity assessment, reaction monitoring, and formulation development. For accurate quantification, validated chromatographic methods (GC or HPLC) with appropriate detectors are employed. This involves the creation of a calibration curve using certified reference standards of this compound.

Table 3: Comparison of Analytical Approaches for this compound

| Analytical Approach | Primary Goal | Key Techniques |

| Qualitative | Identification and structural confirmation | GC-MS, LC-MS/MS, NMR, IR Spectroscopy |

| Quantitative | Measurement of concentration and purity | HPLC, GC-FID, LC-MS/MS (MRM) |

This table summarizes the goals and primary techniques for the qualitative and quantitative analysis of this compound.

Q & A

Q. What are the established synthetic routes for (1-Ethylcyclobutyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves Grignard reagent addition to cyclobutanone derivatives. For example:

- Step 1 : React cyclobutanone with ethylmagnesium bromide (analogous to methylmagnesium bromide in (1-Methylcyclobutyl)methanol synthesis ).

- Step 2 : Hydrolyze the intermediate with aqueous acid (e.g., HCl or H₂SO₄) to yield the alcohol.

Critical Parameters : - Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions like over-addition.

- Solvent Choice : Ethers (THF or diethyl ether) enhance Grignard reactivity .

- Purification : Column chromatography or distillation is required due to byproducts (e.g., diols).

Yield Optimization : Use stoichiometric excess of cyclobutanone (1.2–1.5 equiv.) and slow reagent addition to control exothermicity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 114 (C₇H₁₄O) with fragmentation patterns indicating cyclobutane ring cleavage .

- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹), C–O stretch (~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the ethyl group on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate steric hindrance using Tolman’s cone angle or % buried volume to compare ethyl vs. methyl substituents .

- Reactivity Insights :

- The ethyl group increases steric hindrance at the cyclobutane ring, reducing nucleophilic substitution rates compared to methyl analogs .

- Electron-donating effects of the ethyl group may stabilize carbocation intermediates in acid-catalyzed reactions (e.g., dehydration) .

Experimental Validation : Perform kinetic studies on substitution reactions (e.g., with SOCl₂) and compare activation energies .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme Inhibition Assays :

- Setup : Incubate this compound with target enzymes (e.g., cytochrome P450 isoforms) and monitor activity via UV-Vis spectroscopy (e.g., NADPH depletion) .

- Controls : Use methanol and cyclobutanol derivatives to isolate structural effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

- Molecular Docking : Model interactions using software like AutoDock to predict binding poses with serotonin or dopamine receptors (hypothesized targets) .

Q. How do structural modifications (e.g., fluorination) alter physicochemical properties and bioactivity?

Methodological Answer:

- Fluorination Strategies :

- Synthesize (1-Ethyl-3-fluorocyclobutyl)methanol via electrophilic fluorination (e.g., Selectfluor®) .

- Impact Assessment :

- LogP : Fluorination increases hydrophobicity (measured via HPLC retention time) .

- Metabolic Stability : Test in liver microsomes; fluorination typically reduces CYP-mediated oxidation .

- Bioactivity : Compare antimicrobial activity (via MIC assays) of fluorinated vs. non-fluorinated analogs .

Q. What contradictions exist in the literature regarding this compound’s synthetic pathways?

Methodological Answer:

- Reported Discrepancies :

- Grignard vs. Organozinc Routes : Some studies propose organozinc reagents for higher selectivity in cyclopropane systems , but Grignard methods remain standard for cyclobutanes .

- Hydrolysis Conditions : Acidic vs. neutral hydrolysis impacts byproduct formation (e.g., diols vs. ketones) .

Resolution Strategies : - Conduct comparative studies using identical substrates and quantify yields via GC-MS .

- Use deuterated solvents (e.g., D₂O) in hydrolysis to track proton exchange mechanisms .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) to separate from lower-boiling impurities .

- Chromatography :

- Normal-Phase SiO₂ : Elute with hexane/ethyl acetate (4:1) for polar byproducts .

- Preparative HPLC : Use C18 columns with isopropanol/water gradients for analytical-grade purity .

- Crystallization : Recrystallize from n-hexane at −20°C for crystal structure analysis .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization :

- Replace THF with 2-MeTHF (higher boiling point, greener solvent) in Grignard reactions .

- Use continuous flow reactors to control exothermicity and improve reproducibility .

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.